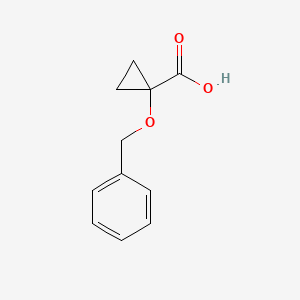
1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Organocatalysis
A derivative, "(S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine", demonstrates high catalytic activity towards the direct asymmetric Michael reaction of cyclohexanone and nitroolefins. This reaction can be performed on water without any additives, showing significant efficiency and stereoselectivity, producing adducts with high yields and enantiomeric excess (ee) (Syu, Kao, & Lin, 2010).
Metal-Organic Frameworks (MOFs) and DNA Interaction
Novel naphthalene-sulfonyl-triazole ligands have been designed for DNA interaction, leading to the synthesis of copper complexes with varying nuclearity. These complexes exhibit distinct DNA binding and cleavage capabilities, with significant implications for understanding DNA-metal interactions and potential applications in gene therapy and molecular biology (Hernández‐Gil et al., 2013).
Polymer Science
A novel monomer containing a triazole and naphthalene ring has been synthesized for polymer science applications. The reversible addition-fragmentation chain transfer (RAFT) polymerization of this monomer results in polymers with potential applications in materials science, particularly due to their coordination with rare earth ions and the resulting fluorescence properties (Jin et al., 2008).
Antimicrobial and Antifungal Agents
Derivatives of 1,2,3-triazole have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents. Their structure-activity relationships have been explored to understand the mechanism behind their efficacy (Grassberger, Turnowsky, & Hildebrandt, 1984).
Electronic Materials
Synthesis of the novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system and related compounds highlights their application in the development of electronic materials, such as for use in organic field-effect transistors (OFETs) (Osyanin, Osipov, & Klimochkin, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-13-4-1-2-6-15(13)16)19-10-8-14(12-19)20-11-9-17-18-20/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGUXRRGALTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)
![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)
![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)
![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)
![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)


